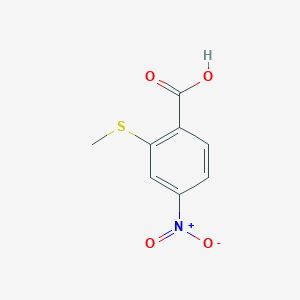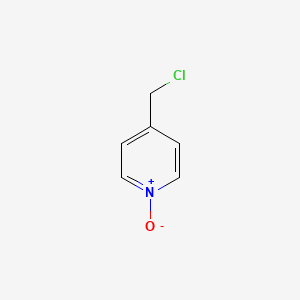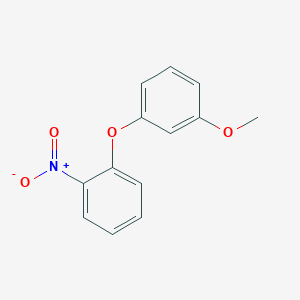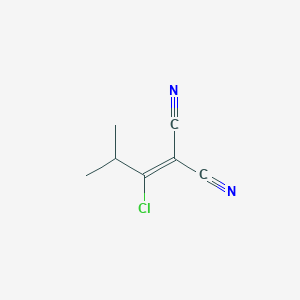
Propanedinitrile, (1-chloro-2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (1-chloro-2-methylpropylidene)- typically involves the reaction of malononitrile with 1-chloro-2-methylpropylidene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-chloro-2-methylpropylidene)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted malononitriles.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Propanedinitrile, (1-chloro-2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, (1-chloro-2-methylpropylidene)- involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic attack at the carbon center. The nitrile groups can participate in various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the chloro and methyl groups.
1-Chloro-2-methylpropane: Contains the chloro and methyl groups but lacks the nitrile groups.
2-(1-Hydroxy-2-methylpropylidene)malononitrile: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Properties
CAS No. |
40797-97-5 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropylidene)propanedinitrile |
InChI |
InChI=1S/C7H7ClN2/c1-5(2)7(8)6(3-9)4-10/h5H,1-2H3 |
InChI Key |
BISBJAKHNKLYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C#N)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

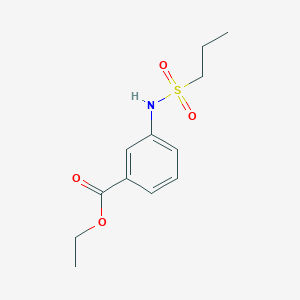
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
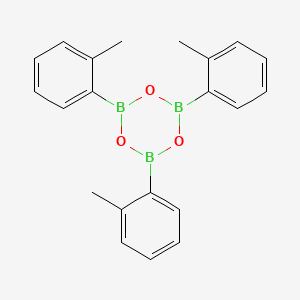
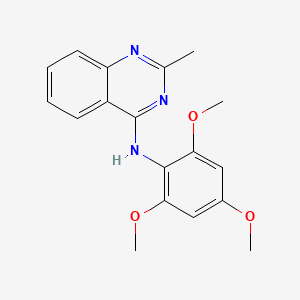
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)
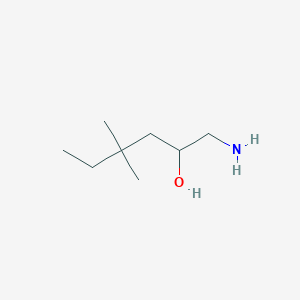

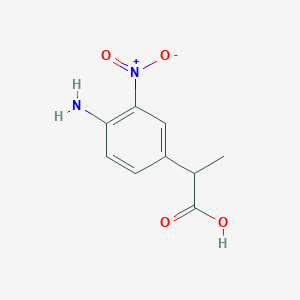
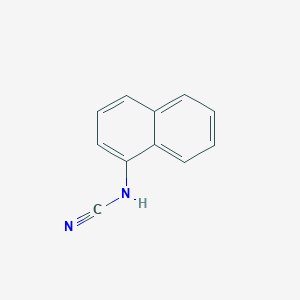
![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)
